molecular formula C17H26N2 B12915285 (3S)-N-cyclopentyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine CAS No. 820980-13-0

(3S)-N-cyclopentyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine

Cat. No.: B12915285
CAS No.: 820980-13-0
M. Wt: 258.4 g/mol
InChI Key: IMCPUIVTWBMUJR-KRWDZBQOSA-N
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Description

(S)-N-Cyclopentyl-N-(3-methylbenzyl)pyrrolidin-3-amine is a chiral amine compound with a unique structure that includes a cyclopentyl group, a 3-methylbenzyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Cyclopentyl-N-(3-methylbenzyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using a cyclopentyl halide.

    Attachment of the 3-Methylbenzyl Group: The 3-methylbenzyl group can be attached through a reductive amination reaction involving 3-methylbenzaldehyde and the intermediate amine.

Industrial Production Methods

Industrial production of (S)-N-Cyclopentyl-N-(3-methylbenzyl)pyrrolidin-3-amine may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Cyclopentyl-N-(3-methylbenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(S)-N-Cyclopentyl-N-(3-methylbenzyl)pyrrolidin-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-N-Cyclopentyl-N-(3-methylbenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopentyl-N-benzylpyrrolidin-3-amine: Similar structure but lacks the 3-methyl group on the benzyl ring.

    N-Cyclopentyl-N-(4-methylbenzyl)pyrrolidin-3-amine: Similar structure but with the methyl group in a different position on the benzyl ring.

    N-Cyclopentyl-N-(3-chlorobenzyl)pyrrolidin-3-amine: Similar structure but with a chlorine substituent instead of a methyl group.

Uniqueness

(S)-N-Cyclopentyl-N-(3-methylbenzyl)pyrrolidin-3-amine is unique due to the specific positioning of the 3-methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for research and development.

Properties

CAS No.

820980-13-0

Molecular Formula

C17H26N2

Molecular Weight

258.4 g/mol

IUPAC Name

(3S)-N-cyclopentyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C17H26N2/c1-14-5-4-6-15(11-14)13-19(16-7-2-3-8-16)17-9-10-18-12-17/h4-6,11,16-18H,2-3,7-10,12-13H2,1H3/t17-/m0/s1

InChI Key

IMCPUIVTWBMUJR-KRWDZBQOSA-N

Isomeric SMILES

CC1=CC(=CC=C1)CN([C@H]2CCNC2)C3CCCC3

Canonical SMILES

CC1=CC(=CC=C1)CN(C2CCCC2)C3CCNC3

Origin of Product

United States

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